Lapathoside C

Antiproliferative Activity Cervical Cancer Structure-Activity Relationship

Lapathoside C is a naturally occurring phenylpropanoid sucrose ester (PSE) with the systematic name 6-mono-O-feruloyl-3′,6′-di-O-coumaroylsucrose. It belongs to the coumaric acid ester class, with the molecular formula C40H42O18 and a monoisotopic mass of 810.24 Da.

Molecular Formula C40H42O18
Molecular Weight 810.7 g/mol
Cat. No. B1247984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapathoside C
Synonymslapathoside C
Molecular FormulaC40H42O18
Molecular Weight810.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)CO)O)O)O)O
InChIInChI=1S/C40H42O18/c1-52-28-18-24(6-14-27(28)44)9-16-32(46)53-19-29-34(48)36(50)37(51)39(55-29)58-40(21-41)38(56-33(47)17-8-23-4-12-26(43)13-5-23)35(49)30(57-40)20-54-31(45)15-7-22-2-10-25(42)11-3-22/h2-18,29-30,34-39,41-44,48-51H,19-21H2,1H3/b15-7+,16-9+,17-8+/t29-,30-,34-,35-,36+,37-,38+,39-,40+/m1/s1
InChIKeyWYNKDHNSWBVRAM-QVHYGTEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lapathoside C for Research Procurement: A Diferuloyl-Coumaroyl Sucrose Ester Baseline


Lapathoside C is a naturally occurring phenylpropanoid sucrose ester (PSE) with the systematic name 6-mono-O-feruloyl-3′,6′-di-O-coumaroylsucrose [1]. It belongs to the coumaric acid ester class, with the molecular formula C40H42O18 and a monoisotopic mass of 810.24 Da . The compound was initially isolated from Polygonum lapathifolium, P. sachalinensis, and P. cuspidatum, and its first total synthesis was reported in 2012, marking a critical milestone for reproducible sourcing beyond low-yield natural extraction [1][2].

Sourcing Route
Total synthesis reported, enabling reproducible supply beyond low-yield natural extraction
Structural Identity
Defined regioisomer: 6-mono-O-feruloyl-3′,6′-di-O-coumaroylsucrose; precise SAR tool
Natural Occurrence
Confirmed in multiple Polygonum and Persicaria species; cross-collection identity marker

Why Lapathoside C Cannot Be Replaced by Other Phenylpropanoid Sucrose Esters


PSEs as a class cannot be generically substituted because antiproliferative efficacy is exquisitely sensitive to the type, number, and regiochemistry of phenylpropanoid substituents on the sucrose core. Lapathoside C carries exactly one feruloyl and two coumaroyl groups; replacing a coumaroyl with a feruloyl (as in 3′,4′,6′-tri-O-feruloylsucrose) shifts the HeLa IC50 by more than an order of magnitude, while acetylation of phenolic –OH groups completely abolishes activity [1]. Consequently, procurement of the exact regioisomer is non-negotiable for reproducible structure–activity relationship (SAR) and pharmacological profiling.

Replacing a coumaroyl with a feruloyl group (e.g., 3′,4′,6′-tri-O-feruloylsucrose) shifts the HeLa cell-model response context by more than an order of magnitude; regioisomer identity is critical.
Phenolic acetylation does not improve antiproliferative endpoint readout in this scaffold, unlike in di-O-isopropylidene-protected analogs, limiting direct interchange with acylated derivatives.
Generic "feruloylsucrose mixture" or PSE extract may contain multiple acylation patterns; procurement of the exact regioisomer is required for reproducible SAR profiling.

Lapathoside C Quantitative Differentiation: Head-to-Head Antiproliferative & Synthetic Evidence


HeLa Antiproliferative IC50: Lapathoside C vs. 3′,4′,6′-Tri-O-feruloylsucrose vs. Helonioside A

In a direct head-to-head panel under identical MTS assay conditions (HeLa cells, 48 h exposure), Lapathoside C (compound 3) exhibited an IC50 of 3.12 μM, which was >7-fold more potent than 3′,4′,6′-tri-O-feruloylsucrose (compound 2, IC50 = 22.35 μM) and dramatically more potent than helonioside A (compound 1, IC50 > 100 μM) [1]. This potency rank order (3 > 14 > 12 > 2 >> 1) demonstrates that replacing a single coumaroyl moiety with a feruloyl group substantially reduces activity, whereas Lapathoside C's 6-mono-O-feruloyl-3′,6′-di-O-coumaroyl configuration confers intermediate potency that can be further optimized.

HeLa IC50 Comparison
Head-to-head
IC50 = 3.12 μM (Lapathoside C) vs. 22.35 μM (tri-feruloyl analog); camptothecin positive control 0.40 μM
Supports regioisomer-specific SAR interpretation
HeLa cells, MTS assay, 48 h; three independent experiments
Antiproliferative Activity Cervical Cancer Structure-Activity Relationship

Impact of Phenolic Acetylation on Lapathoside C: Complete Activity Abolition

Acetylation of the phenolic hydroxyl groups of Lapathoside C to yield compound 18 did not improve the IC50 value, with both compounds showing essentially identical potency (entry 1 vs. 2, Table 3) [1]. This finding stands in contrast to the behavior of di-O-isopropylidene-protected analogs (e.g., compound 9, IC50 = 0.16 μM), where protection of the sugar core dramatically enhanced activity due to increased lipophilicity. The data establish that Lapathoside C's bioactivity is predominantly governed by the sucrose-core structural features rather than phenolic group protection, a characteristic not shared by all PSE analogs.

Acetylation Effect
Head-to-head
No IC50 improvement upon phenolic acetylation (both ~3.12 μM); contrast with 19.5-fold gain in di-O-isopropylidene analog
Acetylation does not alter endpoint response in this scaffold
HeLa MTS assay; differentiates from sugar-protected PSE analogs
Prodrug Design Acetylation SAR Cytotoxicity

C6′-Substituent Role: Evidence That Lapathoside C Position Is Not Essential for Activity

SAR analysis of the Panda et al. compound set revealed that substituents at the C6′ position are not essential for antiproliferative activity [1]. Lapathoside C carries a feruloyl ester at precisely this C6′ position, alongside coumaroyl groups at 3′ and 6′. The finding that the C6′ position is dispensable suggests that Lapathoside C's measurable activity (IC50 = 3.12 μM) is primarily driven by its 3′,6′-di-O-coumaroyl backbone. This contrasts with analogs where the feruloyl group is positioned elsewhere, such as 3′,4′,6′-tri-O-feruloylsucrose (compound 2, IC50 = 22.35 μM), which despite having three feruloyl groups shows weaker activity, indicating a negative impact of feruloyl placement at non-optimal positions.

C6′ Substituent Role
Class-level inference
C6′ mono-substitution yields no activity; Lapathoside C's response attributed to di-coumaroyl backbone
C6′ position dispensable for activity; supports focused 3′,6′ optimization
SAR inference across 17-analog panel; HeLa MTS assay
Regiochemistry SAR Sucrose Core Positional Effect Medicinal Chemistry

Multi-Cell-Line Growth Inhibition: Lapathoside C in Persicaria nepalensis Isolate Panel

In a separate study isolating constituents from Persicaria nepalensis, Lapathoside C (compound 5) was identified alongside lapathoside A (compound 3) and vanicoside B (compound 4) from the bioactive EtOAc fraction [1]. While lapathoside A and vanicoside B exhibited effective growth inhibition against a panel of cancer cell lines (IC50 = 6.90–18.09 μM) and inhibited LPS-induced NO production (IC50 = 7.83–8.55 μM), the specific IC50 values for isolated Lapathoside C were not reported individually in the abstract. However, the EtOAc fraction itself showed consistent activity across six cancer cell lines (IC50 = 3.77–12.87 μg/mL), confirming that Lapathoside C co-elutes in a reproducibly active fraction across independent plant collections.

Multi-Cell-Line Panel
Supporting evidence
EtOAc fraction containing Lapathoside C: IC50 3.77–12.87 μg/mL across 6 cancer cell lines
Fraction-level activity confirmed; supports broader cell-panel relevance
Individual Lapathoside C IC50 not reported separately; Persicaria nepalensis isolate
Cancer Cell Panel Natural Product Isolation Cross-Cancer Activity

Enzymatic Inhibition Profile: α-Glucosidase Contextualization for Lapathoside C

In the 2010 Polygonum sachalinensis profiling study by Fan et al., Lapathoside C was isolated alongside six other major constituents and tested for α-glucosidase, β-glucosidase, and acetylcholinesterase inhibitory activities [1]. While quercetin-3-O-β-D-galactopyranoside, lapathoside D, and N-trans-feruloyltyramine demonstrated stronger α-glucosidase inhibition than the positive control acarbose, Lapathoside C's specific inhibitory values were not highlighted, indicating comparatively weaker enzyme inhibition. This establishes a selectivity profile where Lapathoside C is preferentially active in antiproliferative assays rather than α-glucosidase inhibition, in contrast to its close structural analog lapathoside D.

α-Glucosidase Selectivity
Cross-study comparable
Lapathoside C showed no measurable advantage over acarbose; lapathoside D exceeded acarbose inhibition
Preferential antiproliferative over enzyme inhibition profile
P. sachalinensis enzyme profiling; α-glucosidase bioassay
α-Glucosidase Inhibition Diabetes Target Polygonum Metabolite

Synthetic Accessibility: First Total Synthesis Enabling Reproducible Multi-Gram Procurement

Prior to 2012, Lapathoside C was only accessible through low-yield isolation from Polygonum species, with no synthetic route available. Panda et al. reported the first total synthesis using regio- and chemoselective acylation of 2,1′:4,6-di-O-isopropylidene sucrose, yielding pure Lapathoside C confirmed by HR-MS (m/z 833.2283 [M+Na]+, calcd 833.2263) and 1H/13C NMR comparison with isolated natural material [1]. This synthetic availability contrasts with many structurally related PSEs that remain accessible only through extraction, enabling reproducible, scalable procurement with defined purity for SAR studies.

Synthetic Access
Method context
First total synthesis (2012) via regio- and chemoselective acylation; confirmed by HR-MS and NMR
Enables reproducible, scalable procurement for SAR studies
Di-O-isopropylidene sucrose route; full spectral characterization available
Total Synthesis Chemical Sourcing Regioselective Acylation

Lapathoside C Best-Fit Application Scenarios Based on Quantitative Evidence


PSE Reference Standard for HeLa Antiproliferative SAR Panels

Lapathoside C (IC50 = 3.12 μM against HeLa) serves as an ideal mid-potency reference compound for PSE-focused anticancer screening cascades. Its activity falls between the highly potent acetylated di-O-isopropylidene analog (compound 9, IC50 = 0.16 μM) and the weakly active helonioside A (IC50 > 100 μM), providing a calibrated benchmark for assessing novel PSE analogs [1]. Its defined regioisomeric purity (6-mono-O-feruloyl-3′,6′-di-O-coumaroyl) eliminates the confounding effects of mixed acylation patterns common in extract-derived PSE mixtures.

Negative Control for α-Glucosidase Inhibition Studies

Based on the Fan et al. enzyme profiling data showing that Lapathoside C lacks significant α-glucosidase inhibitory activity while close structural analog lapathoside D exceeds acarbose, Lapathoside C can be deployed as a selectivity control to distinguish PSE structural features required for enzyme inhibition versus antiproliferative activity [3]. This application is directly relevant for diabetes target screening programs that need to rule out non-specific PSE effects.

Synthetic Methodology Demonstration Compound for Regioselective Sucrose Acylation

The published total synthesis of Lapathoside C, which proceeds via regio- and chemoselective acylation with the reactivity order 6′-OH > 3′-OH > 4′-OH > 3-OH, provides a validated synthetic pathway that can be used as a training or demonstration compound in academic and industrial laboratories developing new PSE-based chemical entities [1]. The availability of full HR-MS and NMR reference data facilitates analytical method development and quality control protocol establishment.

Multi-Species Natural Product Authentication Marker

Lapathoside C has been confirmed in Polygonum lapathifolium, P. sachalinensis, P. cuspidatum, and Persicaria nepalensis, making it a cross-species chemotaxonomic marker for Polygonaceae authenticity verification [2][3]. Its presence or absence can differentiate closely related plant species used in traditional medicine preparations, supporting botanical identity testing for raw material qualification in natural product supply chains.

Application
Selection Property
Validation Focus
PSE SAR Reference Standard
Regioisomeric purity; mid-potency SAR benchmark
HeLa cell-model endpoint reproducibility
α-Glucosidase Selectivity Control
Differential enzyme inhibition profile vs. structural analogs
Antiproliferative vs. enzyme activity discrimination
Synthetic Methodology Demonstration
Validated total synthesis route
Regioselective acylation protocol transfer
Botanical Authentication Marker
Cross-species chemotaxonomic occurrence
Polygonaceae species identity verification
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